molecular formula C12H11NO2S B183690 3-[(2-Thienylmethyl)amino]benzoic acid CAS No. 869947-84-2

3-[(2-Thienylmethyl)amino]benzoic acid

Cat. No.: B183690
CAS No.: 869947-84-2
M. Wt: 233.29 g/mol
InChI Key: NLPALFQBTRMEPX-UHFFFAOYSA-N
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Description

3-[(2-Thienylmethyl)amino]benzoic acid is an organic compound with the molecular formula C12H11NO2S It is characterized by the presence of a benzoic acid moiety substituted with a thienylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Thienylmethyl)amino]benzoic acid typically involves the reaction of 2-thienylmethylamine with 3-chlorobenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Thienylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Thienylmethyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Thienylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The thienylmethyl group can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)benzoic acid
  • 3-(Aminomethyl)benzoic acid
  • 3-(Thienylmethyl)benzoic acid

Uniqueness

3-[(2-Thienylmethyl)amino]benzoic acid is unique due to the presence of both a thienylmethyl group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPALFQBTRMEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358964
Record name 3-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-84-2
Record name 3-[(2-thienylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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